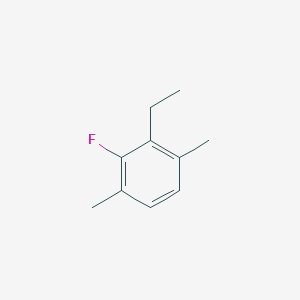

1,4-Dimethyl-2-ethyl-3-fluorobenzene

Description

1,4-Dimethyl-2-ethyl-3-fluorobenzene (C${10}$H${13}$F) is a polysubstituted aromatic compound featuring methyl groups at the 1- and 4-positions, an ethyl group at the 2-position, and a fluorine atom at the 3-position. The methyl and ethyl substituents are electron-donating groups (EDGs) via inductive effects, while the fluorine atom acts as a weak electron-withdrawing group (EWG) due to its electronegativity. This combination creates a unique electronic environment on the benzene ring, influencing its reactivity, solubility, and physical properties.

Properties

Molecular Formula |

C10H13F |

|---|---|

Molecular Weight |

152.21 g/mol |

IUPAC Name |

2-ethyl-3-fluoro-1,4-dimethylbenzene |

InChI |

InChI=1S/C10H13F/c1-4-9-7(2)5-6-8(3)10(9)11/h5-6H,4H2,1-3H3 |

InChI Key |

AMBTVLZLYLEZLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1F)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-2-ethyl-3-fluorobenzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution (EAS): This method involves the substitution of hydrogen atoms on the benzene ring with other substituents.

Friedel-Crafts Alkylation: This method involves the alkylation of benzene using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 1,4-Dimethyl-2-ethyl-3-fluorobenzene typically involves large-scale EAS and Friedel-Crafts reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst.

Substitution Reagents: Sodium amide (NaNH2), organolithium reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups such as amines or hydroxyl groups.

Scientific Research Applications

1,4-Dimethyl-2-ethyl-3-fluorobenzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-ethyl-3-fluorobenzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The compound can act as an electrophile in EAS reactions, forming intermediates that lead to the substitution of hydrogen atoms on the benzene ring.

Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Key Comparisons:

Electronic Effects: The presence of a nitro group (NO$_2$) in 2-Fluoro-1,4-dimethyl-3-nitrobenzene creates a strongly electron-deficient ring compared to 1,4-Dimethyl-2-ethyl-3-fluorobenzene, which has mixed EDG/EWG effects. This difference significantly alters reactivity in electrophilic aromatic substitution (EAS). For example, nitro groups direct incoming electrophiles to meta positions, whereas ethyl groups favor ortho/para substitution. Fluorine’s position also matters: in 5-Fluoro-1,2-dimethyl-3-nitrobenzene , fluorine at the 5-position (meta to nitro) has a weaker deactivating effect than fluorine at the 3-position (ortho to nitro).

Steric Effects :

- The ethyl group in 1,4-Dimethyl-2-ethyl-3-fluorobenzene introduces steric hindrance absent in compounds like 2-Fluoro-1,4-dimethyl-3-nitrobenzene. This may reduce reaction rates in sterically sensitive processes (e.g., Friedel-Crafts alkylation).

Physical Properties: Ethyl and methyl groups enhance hydrophobicity, likely making 1,4-Dimethyl-2-ethyl-3-fluorobenzene less polar than nitro-containing analogs.

Synthetic Utility :

- Nitro-substituted compounds (e.g., 1-Chloro-2-fluoro-3-nitrobenzene ) are often intermediates in pharmaceutical synthesis due to their reactivity in reduction and displacement reactions. In contrast, 1,4-Dimethyl-2-ethyl-3-fluorobenzene may serve as a precursor for fine chemicals requiring controlled steric and electronic tuning.

Research Findings and Trends

- Reactivity : Ethyl and methyl EDGs in 1,4-Dimethyl-2-ethyl-3-fluorobenzene activate the ring toward EAS, but fluorine’s weak deactivation moderates this effect. Comparatively, nitro-substituted analogs exhibit negligible EAS reactivity due to strong deactivation .

- Solubility : Ethyl and methyl groups likely reduce aqueous solubility, whereas nitro groups (e.g., in dimethyl 2-fluoro-5-nitrobenzene-1,4-dicarboxylate ) increase polarity and solubility in polar aprotic solvents.

- Stability : Fluorine’s small size and strong C-F bond enhance thermal stability relative to chloro or bromo analogs (e.g., 1-Chloro-2-fluoro-3-nitrobenzene ).

Biological Activity

1,4-Dimethyl-2-ethyl-3-fluorobenzene is an aromatic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

1,4-Dimethyl-2-ethyl-3-fluorobenzene has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C11H15F |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | 1,4-Dimethyl-2-ethyl-3-fluorobenzene |

The biological activity of 1,4-Dimethyl-2-ethyl-3-fluorobenzene is primarily attributed to its interaction with various biological molecules. The fluorine atom in the compound can enhance lipophilicity, allowing it to penetrate cellular membranes more effectively. This property may facilitate its interaction with proteins and enzymes involved in metabolic pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, altering metabolic processes.

- Receptor Binding : It could potentially bind to receptors affecting neurotransmitter release or cellular signaling pathways.

Biological Activities

Research indicates that 1,4-Dimethyl-2-ethyl-3-fluorobenzene exhibits several biological activities:

- Antagonistic Effects on Anesthesia : Studies have shown that alkyl-fluorobenzene derivatives can antagonize the effects of anesthetics such as propofol in model organisms like zebrafish. This antagonism suggests a potential mechanism involving competitive inhibition at receptor sites related to anesthetic action .

- Neuroactive Properties : The compound has been investigated for its effects on motor activity in animal models. Increased movement observed in treated subjects indicates a possible stimulant effect on motor networks .

- Toxicological Assessments : Toxicity studies have revealed that while some derivatives exhibit significant biological activity, they may also pose risks depending on dosage and exposure duration .

Case Studies and Research Findings

Several studies have focused on the biological implications of 1,4-Dimethyl-2-ethyl-3-fluorobenzene:

- Study on Anesthetic Antagonism : A study assessed the effects of various alkyl-fluorobenzene compounds on propofol-induced immobility in zebrafish. Results indicated that certain compounds could effectively reverse anesthetic effects, suggesting their utility in understanding anesthetic mechanisms .

- Motor Activity Investigation : Another investigation compared movement patterns in animals treated with the compound against those treated with known epileptogenic substances. The results indicated that the increase in movement was not consistent with seizure activity but rather indicative of enhanced motor function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.